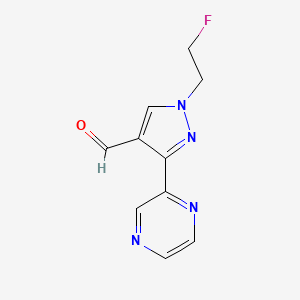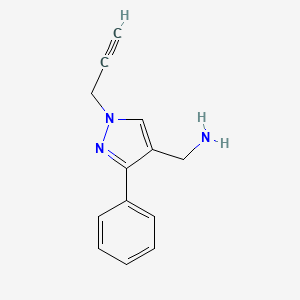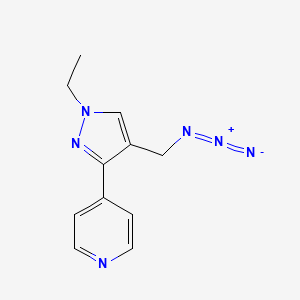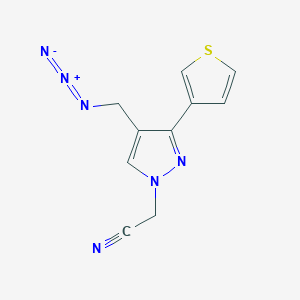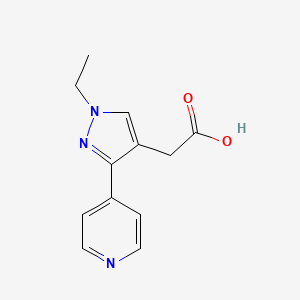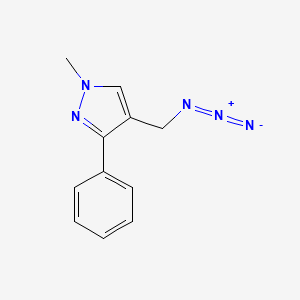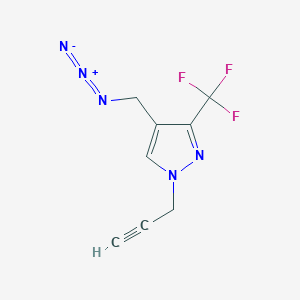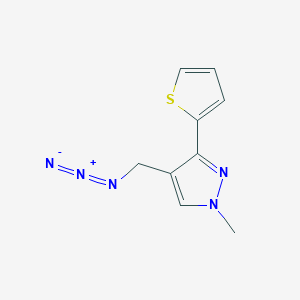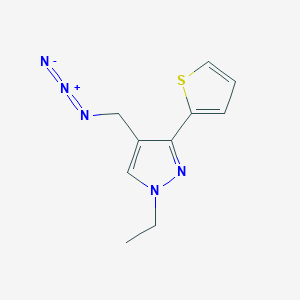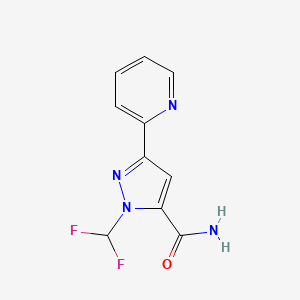
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
The compound is a derivative of difluoromethyl-pyridin-2-yl triazoles . These compounds are known to be modulators of GABA A receptors containing the α5 subunit, which are useful in treating central nervous system diseases and other diseases .
Chemical Reactions Analysis
The compound is likely to be involved in reactions related to the modulation of GABA A receptors .Wissenschaftliche Forschungsanwendungen
Chemical Variability and Properties
The chemistry and properties of compounds containing pyrazole and pyridine units, such as "1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide," have been explored for their versatile applications in coordination chemistry. Studies have summarized the preparation procedures, properties, and complexation behaviors of such compounds, highlighting their spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).
Medicinal and Pharmaceutical Applications
Pyrazole derivatives are recognized for their broad range of medicinal properties. Research has extensively investigated the synthesis pathways and biological activities of pyrazole-based compounds, demonstrating their applicability in developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and other medicinal properties (Cherukupalli et al., 2017).
Catalysis and Synthetic Applications
Hybrid catalysts have been employed for synthesizing pyrazole scaffolds, showcasing the importance of pyrazole derivatives in the synthetic domain, particularly for generating complex molecules with potential medicinal and pharmaceutical uses (Parmar, Vala, & Patel, 2023). These studies underscore the role of pyrazole derivatives in catalysis and organic synthesis, opening avenues for novel compound development.
Biological Significance
The biological significance of pyrazole and pyridine derivatives extends to their application in designing central nervous system (CNS) acting drugs. Functional chemical groups within these compounds have been identified for their potential in synthesizing compounds with CNS activity, demonstrating the therapeutic potential of these chemical classes (Saganuwan, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)5-7(15-16)6-3-1-2-4-14-6/h1-5,10H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFIDGCZRKBVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




